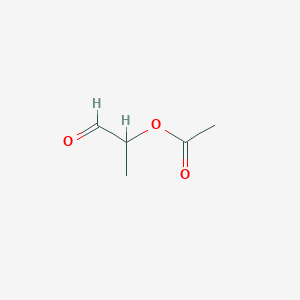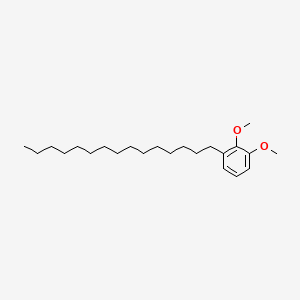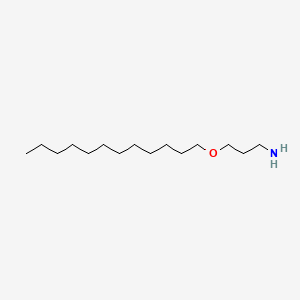
三羟甲基丙烷亚磷酸酯
描述
Synthesis Analysis
Trimethylolpropane (TMP) is synthesized from n-butyraldehyde, formaldehyde, and sodium hydroxide through aldol condensation and Cannizzaro reactions, with a conversion rate of TMP ≥92%. The products are isolated from the crude reaction solution by solvent extraction, desalination, high vacuum distillation, extraction, and recrystallization, achieving a total yield of TMP≥75% (Zhang Xiao-qian, 2009).
Molecular Structure Analysis
The molecular structure of trimethylolpropane phosphite and related compounds has been studied through various methods, including crystallography and spectroscopy. For example, heavy alkali metal bis(trimethylsilyl)phosphides display polymeric ladder-type structures with the phosphorus atoms connected to three alkali metal centers (Englich et al., 1998).
Chemical Reactions and Properties
Trimethyl phosphite has been utilized as a trap for alkoxy radicals formed from the ring opening of oxiranylcarbinyl radicals, showcasing its role in the conversion to alkenes and illustrating its chemical reactivity and mechanism of action (Ding & Bentrude, 2003).
Physical Properties Analysis
The gas-phase chemistry of trimethyl phosphite has been investigated, revealing its reactions with a series of nucleophiles, branching ratios, and reaction rate constants. These reactions generally proceed through ion-dipole complexes to phosphoranide anion intermediates, illustrating the compound's physical and chemical behavior in various reactions (Anderson et al., 1984).
科学研究应用
有机金属化学
三羟甲基丙烷亚磷酸酯: 主要用作有机金属化学中的配体 。它与过渡金属形成络合物,这些络合物对于催化和新材料的合成至关重要。例如,它可以形成诸如 [(EtCage)2Mo(CO)4] 和 [Ir4(CO)11(EtCage)] 之类的络合物,这些络合物在从催化到材料科学的各个领域都有应用。
医药
在医学领域,亚磷酸酯被探索为潜在的生物相容性材料。 虽然三羟甲基丙烷亚磷酸酯在医药中的直接应用尚未得到充分的记录,但相关的亚磷酸酯化合物被用于医疗器械的开发,例如在生物相容性聚合物的制剂中 .
农业
三羟甲基丙烷亚磷酸酯可能有助于开发植物生物刺激剂。这些物质能促进植物生长和提高产量。 基于亚磷酸酯的生物刺激剂已被证明可以提高植物的养分利用效率和对非生物胁迫的耐受性,这可能是三羟甲基丙烷亚磷酸酯衍生物的一个应用领域 .
工业过程
在工业过程中,三羟甲基丙烷亚磷酸酯可用作合成中间体。 它参与了其他亚磷酸酯的制备,这些亚磷酸酯在各种工业过程中都有应用,包括阻燃剂和增塑剂的合成 .
环境应用
三羟甲基丙烷亚磷酸酯的环境应用与其在生物润滑剂配方中的潜在用途有关。 作为一种植物基酯,它可以用来制造可生物降解的润滑剂,与传统的石油基产品相比,对环境的危害较小 .
材料科学
在材料科学领域,三羟甲基丙烷亚磷酸酯的衍生物可用于制造聚合物材料。 这些材料由于其优异的机械性能和化学耐受性,在涂料、粘合剂和复合材料中都有应用 .
电子
虽然三羟甲基丙烷亚磷酸酯本身可能在电子领域没有直接应用,但其结构类似物,如三羟甲基丙烷三丙烯酸酯 (TMPTA),被用作金属-聚合物-半导体器件中的界面材料。 它们有助于器件的光电性能和封装 .
储能
三羟甲基丙烷亚磷酸酯的相关化合物用于配制锂离子电池的凝胶聚合物电解质。 这些电解质提供物理支撑,并有助于电池的离子电导率和整体性能 .
作用机制
Target of Action
Trimethylolpropane phosphite, also known as EtCage, is primarily used as a ligand in organometallic chemistry . A ligand is a molecule that binds to a central metal atom to form a coordination complex in organometallic compounds. The role of the ligand is to donate electron pairs to the metal atom, facilitating various chemical reactions.
Mode of Action
Trimethylolpropane phosphite interacts with its targets (metal atoms) by forming coordination complexes. It is highly basic for a phosphite and has a small ligand cone angle (101°), which allows it to form several complexes . For instance, it forms complexes such as [ (EtCage) 2 Mo (CO) 4 ], [Ir 4 (CO) 11 (EtCage)], and (CpMe 5 )RuCl (EtCage) 2 .
Biochemical Pathways
Phosphorus, a component of the compound, plays a critical role in several biochemical pathways, including atp synthesis, nadph production, and is present in several key enzymes .
Pharmacokinetics
It’s known that the compound is a white solid that is soluble in organic solvents , which could influence its absorption and distribution.
Result of Action
The compound forms an isolable ozonide, which degrades above 0 °C to release singlet O2 . This reaction could potentially be used in various chemical processes. It’s important to note that trimethylolpropane phosphite is highly toxic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trimethylolpropane phosphite. For instance, it slowly reacts with water to form phosphorous acid and trimethylol, an alcohol . Additionally, it may react with strong reducing agents such as hydrides to form highly toxic and flammable phosphine, a gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
安全和危害
属性
IUPAC Name |
4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O3P/c1-2-6-3-7-10(8-4-6)9-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUSNTDXJQBKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COP(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O3P | |
| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871809 | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethylolpropane phosphite appears as a solid. (EPA, 1998) | |
| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
824-11-3 | |
| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylolpropane phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ND7080ZYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6409 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Trimethylolpropane phosphite?
A1: Trimethylolpropane phosphite, also known as 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, has the molecular formula C6H11O3P and a molecular weight of 162.12 g/mol []. It is a bicyclic phosphite with a cage-like structure.
Q2: How does Trimethylolpropane phosphite interact with transition metals, and what are the downstream effects?
A2: Trimethylolpropane phosphite acts as a ligand, coordinating to transition metals like manganese and palladium [, ]. This interaction stems from the lone pair of electrons on the phosphorus atom, which forms a coordinate bond with the metal center. The steric bulk of the ligand, characterized by a cone angle of 101° [], influences the number of ligands that can bind to the metal and the geometry of the resulting complex.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)












